N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
This compound is a hybrid molecule featuring a furan-3-yl moiety linked via a hydroxyethyl chain to an ethanediamide (oxamide) bridge, which connects to a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl group. However, direct biological or physicochemical data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-13(2)21(28)24-8-3-4-14-5-6-16(10-17(14)24)23-20(27)19(26)22-11-18(25)15-7-9-29-12-15/h5-7,9-10,12-13,18,25H,3-4,8,11H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFYUROBEYRXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps:
Formation of the furan-3-yl-2-hydroxyethyl intermediate: This step involves the reaction of furan with an appropriate reagent to introduce the hydroxyethyl group.
Synthesis of the tetrahydroquinoline derivative: This involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Coupling reaction: The final step involves the coupling of the furan-3-yl-2-hydroxyethyl intermediate with the tetrahydroquinoline derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan and tetrahydroquinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets. The furan ring and the tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Furan-Containing Analog: 3-(Furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one ()
- Key Features: Furan-2-yl group attached to an isoquinolinone core via a glycosidic linkage. Molecular weight: 389.35 g/mol (C₁₉H₁₉NO₈). Synthetic route: Glycosylation of a furan-containing precursor with tetraacetyl-D-glucose.
- The ethanediamide bridge in the target replaces the glycosidic bond, likely enhancing metabolic stability compared to the hydrolytically labile glycoside .
Tetrahydroquinoline Derivatives: N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134, )
- Key Features: Tetrahydroquinoline-like triarylmethane scaffold with a pyrimidine substituent. Molecular weight: 405.41 g/mol (C₂₄H₁₈F₃N₃). Synthesis: Chlorination followed by nucleophilic substitution with 2-aminopyrimidine.
- The ethanediamide linker in the target may enable dual-targeting interactions, unlike T134’s single pyrimidine pharmacophore .
Furan-3-carboxamide Derivatives ()
- Key Features :
- Compounds such as 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) feature furan-3-yl groups linked to amide/hydrazine functionalities.
- Molecular weight range: ~250–300 g/mol.
- Synthesis: Acylation and hydrazine coupling reactions.
- Comparison: The target compound’s hydroxyethyl chain and tetrahydroquinoline moiety introduce greater structural complexity and molecular weight (estimated >450 g/mol). The ethanediamide bridge may enhance rigidity and hydrogen-bonding capacity compared to simpler amide/hydrazine linkers .
Comparative Data Table
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 398.49 g/mol. Its structure includes a furan ring and a tetrahydroquinoline moiety, which are known for their diverse biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to antioxidant and anti-inflammatory properties. |
| Tetrahydroquinoline Moiety | Associated with neuroprotective effects and potential anticancer activity. |
| Hydroxyethyl Group | Enhances solubility and bioavailability. |
Antioxidant Activity
Research indicates that compounds containing furan rings exhibit significant antioxidant properties. The presence of the furan moiety in this compound suggests it may scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Anticancer Potential
Studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
The tetrahydroquinoline structure is linked to neuroprotective activity. Preliminary studies suggest that this compound may protect neuronal cells from damage induced by neurotoxins, potentially offering therapeutic benefits in neurodegenerative diseases.
Anti-inflammatory Properties
The compound's structural components may also confer anti-inflammatory effects, which have been observed in related compounds. This property could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of various furan-containing compounds, this compound demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Study 2: Cancer Cell Line Testing
Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 3: Neuroprotective Mechanism Exploration
A neuroprotection study using SH-SY5Y neuronal cells revealed that the compound reduced cell death caused by oxidative stress agents (e.g., hydrogen peroxide). This effect was associated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD).
Q & A
Basic Research Questions
Q. What are the critical steps for designing a multi-step synthesis route for this compound?
- Methodological Answer :
- Step 1 : Start with precursor optimization. For example, use 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide as starting materials under Hantzsch thiazole synthesis conditions (ethanol solvent, no catalyst) to form intermediate scaffolds .
- Step 2 : Introduce the furan-3-yl and tetrahydroquinoline moieties via nucleophilic substitution or condensation reactions. Ensure precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .
Q. How can HPLC and NMR spectroscopy be optimized for structural confirmation and purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorbance at 254 nm to detect impurities. Retention time consistency across replicates confirms batch homogeneity .
- NMR : Acquire - and -NMR spectra in deuterated DMSO or CDCl₃. Key signals to verify:
- Furan protons (δ 6.2–7.5 ppm, multiplet).
- Tetrahydroquinoline NH (δ 8.1–8.3 ppm, broad singlet).
- Ethanediamide carbonyls (δ 165–170 ppm in ) .
Q. What solvent systems and reaction conditions maximize yield during amide bond formation?
- Methodological Answer :
- Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents for amide coupling due to their ability to dissolve polar intermediates.
- Activate carboxylic acids with HOBt/EDCI or DCC for 12–24 hours at 0–5°C to minimize racemization.
- Quench reactions with ice-cold water and extract with ethyl acetate to isolate the product .
Advanced Research Questions
Q. How can molecular docking and crystallography resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) and target protein PDB files (e.g., nNOS for neuroinhibition studies). Focus on hydrogen bonding with tetrahydroquinoline NH and furan π-π stacking .
- Step 2 : Validate docking results with X-ray crystallography (SHELXL software for refinement). Resolve contradictions by comparing crystallographic binding modes (e.g., ligand occupancy < 0.8 Å) with in vitro IC₅₀ values .
Q. What strategies mitigate regioselectivity challenges during functionalization of the tetrahydroquinoline core?
- Methodological Answer :
- Strategy 1 : Use directing groups (e.g., acetyl at N1) to control electrophilic aromatic substitution at C6. Monitor regioselectivity via LC-MS during reactions .
- Strategy 2 : Employ Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂ and pivalic acid) for selective C3 functionalization. Optimize catalyst loading (5–10 mol%) and reaction time (6–12 hours) .
Q. How do stereochemical variations in the hydroxyethyl-furan moiety impact biological activity?
- Methodological Answer :
- Approach 1 : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns). Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Approach 2 : Conduct molecular dynamics simulations (GROMACS) to analyze enantiomer-protein binding stability. Correlate RMSD (< 2.0 Å) with activity differences .
Data Contradiction Analysis
Q. How to address conflicting solubility data from computational predictions vs. experimental measurements?
- Resolution Strategy :
- Computational : Use COSMO-RS or ACD/Labs software to predict solubility in DMSO/water mixtures. Adjust parameters for protonation states (pKa ~ 8.5 for tetrahydroquinoline NH) .
- Experimental : Perform shake-flask solubility tests at pH 7.4 (PBS buffer) and 25°C. Reconcile discrepancies by verifying compound purity (HPLC) and aggregation via dynamic light scattering .
Q. When bioassay results show activity but SPR assays lack binding signals, what experimental adjustments are warranted?
- Resolution Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
